molecular formula C₂₈H₃₉N₇O₆S B560591 E3 ligase Ligand-Linker Conjugates 13 CAS No. 2010159-45-0

E3 ligase Ligand-Linker Conjugates 13

Cat. No. B560591
M. Wt: 601.72
InChI Key: SDSUWMZOAFJCPF-OTNCWRBYSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 13 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .


Synthesis Analysis

E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .


Molecular Structure Analysis

E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The structure of E3 ligase Ligand-Linker Conjugates 13 includes Thalidomide and a corresponding linker .


Chemical Reactions Analysis

E3 ligases are part of the UPS (Ubiquitin Proteasome System), a cascade reaction that is an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .


Physical And Chemical Properties Analysis

The molecular weight of E3 Ligase Ligand-Linker Conjugate 13 is 554.63 . It consists of Thalidomide (HY-14658) and the corresponding Linker .

Scientific Research Applications

  • Role in Ubiquitination Process : E3 ligases, including RING domain E3 ubiquitin ligases, play a crucial role in the ubiquitination process. They determine the specificity of ubiquitination by recognizing target substrates and mediating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate. This process can lead to different outcomes, ranging from proteasome-dependent proteolysis to modulation of protein function and localization (Deshaies & Joazeiro, 2009).

  • Mechanisms of E3 Ligases : The mechanisms of E3 ligases, including HECT and RING finger domains, are central to their function. These mechanisms are critical for understanding the molecular basis of E3 specificity and the catalytic processes involved in ubiquitination. Recent findings have shed light on these aspects, but there are still unanswered questions about the molecular mechanisms of catalysis by E3s (Pickart, 2001).

  • Application in PROTACs Development : E3 ligase ligands are integral to the development of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules show significant potential as therapeutic agents, leading to the ubiquitination and proteasomal degradation of target proteins. The synthesis of E3 ligase ligands and their incorporation into PROTACs are crucial for advancing this field of research (Bricelj et al., 2021).

  • Structural Insights and Activity Profiling : Structural studies of E3 ligases, such as the c-Cbl-UbcH7 complex and E6AP-UbcH7 complex, provide insights into the recognition of ubiquitin-conjugating enzymes and the transfer of ubiquitin to substrates. Understanding these interactions is vital for unraveling the ubiquitination process at a molecular level (Zheng et al., 2000; Huang et al., 1999).

  • Regulation and Function in Cellular Processes : E3 ubiquitin ligases are involved in regulating various cellular processes. They mediate protein ubiquitination and degradation, affecting apoptosis, cell division, and immune responses. The intricate regulation of E3s ensures accurate substrate ubiquitination, highlighting their significance in cellular biology (Zheng & Shabek, 2017).

  • Substrate Recognition and Ubiquitin Chain Synthesis : Different E3 ligases employ distinct mechanisms for polyubiquitin chain synthesis. The specific interaction between an E3 ligase and its substrates determines the type of ubiquitin chain formed, which in turn influences the fate of the substrate protein (Wang & Pickart, 2005).

  • Role in Innate Immunity : E3 ligases like RIPLET play a role in innate immunity. They function through ubiquitin-dependent and -independent mechanisms, highlighting the complexity of E3 ligase activities in biological systems (Cadena et al., 2018).

Safety And Hazards

E3 ligases might be involved in regulating various biological processes and cellular responses to stress signal associated with cancer development . Therefore, any manipulation of E3 ligases should be done with caution due to their potential implications in cancer development.

Future Directions

The field of E3 ligases has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSUWMZOAFJCPF-OTNCWRBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-((S)-2-(2-(2-(2-azidoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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